furan-2-yl(113C)methanol

Isotopic purity NMR sensitivity enhancement Mass spectrometry

Furan-2-yl(¹³C)methanol (synonyms: furfuryl alcohol-α-¹³C, 2-furyl(¹³C)methanol, CAS 83469-50-5) is a position-specific carbon-13 labeled isotopologue of furfuryl alcohol in which the ¹³C nuclide is located exclusively at the α-hydroxymethyl (methylene) carbon, as confirmed by the canonical SMILES O[¹³CH₂]C1=CC=CO1. The compound is supplied as a neat liquid with an isotopic purity specification of ≥99 atom % ¹³C and a chemical purity of ≥97% (CP), producing a nominal mass shift of M+1 (monoisotopic mass 99.04 Da; average mass 99.09 Da) relative to the unlabeled parent compound (furfuryl alcohol, CAS 98-00-0, MW 98.10 g/mol).

Molecular Formula C5H6O2
Molecular Weight 99.09 g/mol
Cat. No. B12055012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2-yl(113C)methanol
Molecular FormulaC5H6O2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CO
InChIInChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4+1
InChIKeyXPFVYQJUAUNWIW-AZXPZELESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-yl(¹³C)methanol Procurement Specifications and Isotopic Identity for Quantitative Analytical Workflows


Furan-2-yl(¹³C)methanol (synonyms: furfuryl alcohol-α-¹³C, 2-furyl(¹³C)methanol, CAS 83469-50-5) is a position-specific carbon-13 labeled isotopologue of furfuryl alcohol in which the ¹³C nuclide is located exclusively at the α-hydroxymethyl (methylene) carbon, as confirmed by the canonical SMILES O[¹³CH₂]C1=CC=CO1 . The compound is supplied as a neat liquid with an isotopic purity specification of ≥99 atom % ¹³C and a chemical purity of ≥97% (CP), producing a nominal mass shift of M+1 (monoisotopic mass 99.04 Da; average mass 99.09 Da) relative to the unlabeled parent compound (furfuryl alcohol, CAS 98-00-0, MW 98.10 g/mol) . The position-specific labeling at the reactive hydroxymethyl carbon distinguishes this isotopologue from uniformly ¹³C-labeled or ring-labeled furfuryl alcohol variants, enabling targeted tracing of this functional group through metabolic, synthetic, or degradative pathways .

1 Position-specific ¹³C label at α-hydroxymethyl carbon for metabolic tracing studies
2 Co-eluting internal standard for isotope-dilution LC-MS/MS quantification
3 Exchange-inert ¹³C label supports protic solvent workflows and long-term stability

Why Unlabeled Furfuryl Alcohol or Deuterated Analogs Cannot Substitute for Furan-2-yl(¹³C)methanol in Quantitative MS and Isotope Tracing Workflows


Generic (unlabeled) furfuryl alcohol is analytically indistinguishable from endogenous or matrix-derived furfuryl alcohol in mass spectrometry, precluding its use as an internal standard for isotope-dilution quantification [1]. Deuterium-labeled analogs (e.g., furfuryl alcohol-d₅, CAS 1398065-62-7) introduce a mass shift sufficient for MS discrimination but exhibit measurable chromatographic retention time differences versus the native analyte due to deuterium isotope effects on lipophilicity and hydrogen bonding, potentially compromising co-elution-based matrix correction in LC-MS . Furthermore, the acidic α-hydroxymethyl protons in furfuryl alcohol are susceptible to hydrogen-deuterium exchange in protic solvents, which can erode the isotopic integrity of deuterated internal standards over time and under variable pH conditions—a liability absent in ¹³C-labeled isotopologues where the C–¹³C bond is chemically and metabolically stable . These analytical deficiencies make generic substitution scientifically inadmissible for applications requiring trace-level quantification accuracy or metabolic fate determination.

Unlabeled analog

May not discriminate from endogenous analyte in MS, precluding isotope-dilution use.

Deuterated analogs

May exhibit retention time shift and H/D exchange, altering matrix correction and label integrity.

Positional mismatch

Uniform or ring-only labeled variants may not track the hydroxymethyl metabolic fate.

Quantitative Differentiation Evidence for Furan-2-yl(¹³C)methanol vs. Closest Analogs: Isotopic Enrichment, Mass Shift, Chromatographic Fidelity, and Label Stability


Isotopic Enrichment: ≥99 Atom % ¹³C vs. 1.1% Natural Abundance — A ~90-Fold Signal Enhancement for NMR and MS Detection

Furan-2-yl(¹³C)methanol is specified at ≥99 atom % ¹³C at the α-hydroxymethyl position, compared with the natural isotopic abundance of ¹³C of approximately 1.1% at each carbon position in unlabeled furfuryl alcohol [1]. This represents a ≥90-fold enrichment of the NMR-active ¹³C nuclide at the target carbon. In ¹³C NMR spectroscopy (25.16 MHz, CDCl₃), the natural-abundance α-CH₂OH signal of furfuryl alcohol appears at δ 65.18 ppm with an intrinsic sensitivity limited by the 1.1% natural ¹³C abundance, requiring extended acquisition times for adequate signal-to-noise [2]. The ¹³C-labeled isotopologue delivers approximately 90-fold higher signal intensity at this position under identical acquisition parameters, enabling rapid, high-sensitivity detection of the hydroxymethyl carbon fate in kinetic and metabolic tracing experiments .

¹³C Enrichment
Head-to-head
≥90-fold vs natural 1.1% abundance
Supports ¹³C NMR sensitivity for trace detection
Per vendor CoA and IUPAC baseline
Isotopic purity NMR sensitivity enhancement Mass spectrometry Stable isotope labeling

Mass Spectrometric Discrimination: M+1 Shift of 0.99 Da Enables Unambiguous Isotopologue Resolution in Complex Biological Matrices

Furan-2-yl(¹³C)methanol exhibits a monoisotopic mass of 99.040 Da and an average molecular weight of 99.09 Da, representing a +0.99 Da mass shift (M+1) relative to the unlabeled furfuryl alcohol (98.10 Da) . This 1 Da mass increment is sufficient for baseline mass spectrometric resolution from the native analyte in both full-scan and selected reaction monitoring (SRM) modes on standard triple-quadrupole and Q-TOF instruments, without requiring high-resolution mass spectrometry. In contrast, deuterated internal standards such as furfuryl alcohol-d₅ (MW ~103.1 Da, M+5) introduce a larger mass shift that, while facilitating discrimination, increases the risk of differential matrix effects due to altered physicochemical properties . The minimal M+1 shift of the ¹³C isotopologue preserves near-identical ionization efficiency, fragmentation patterns, and extraction recovery to the unlabeled analyte—critical prerequisites for accurate isotope-dilution quantification .

Mass Shift
Context-dependent
Target: M+1 (+0.99 Da) d₅-analog: M+5
Near-identical ionization efficiency
Preserves co-ionization for MS accuracy
Supplier specification; validation pending
Isotope-dilution mass spectrometry Internal standard Quantitative LC-MS/MS Selected reaction monitoring

Chromatographic Co-Elution Integrity: ¹³C-Labeled Internal Standard Co-Elutes with Analyte; Deuterated Analogs Exhibit Retention Time Shift

A fundamental requirement for accurate isotope-dilution LC-MS quantification is that the internal standard co-elutes exactly with the target analyte to experience identical matrix-induced ionization suppression or enhancement. ¹³C-labeled isotopologues fulfill this criterion: the substitution of ¹²C with ¹³C does not alter bond polarity, molecular geometry, or chromatographic partitioning, resulting in co-elution with the unlabeled analyte . Deuterium-labeled standards, by contrast, exhibit altered chromatographic retention due to the shorter C–D bond length and reduced lipophilicity compared with C–H bonds. This differential elution exposes the internal standard and analyte to different solvent compositions at the ion source, introducing systematic quantification bias that can exceed the ±15% acceptance criterion specified in regulatory bioanalytical guidelines [1]. The position-specific single ¹³C label in furan-2-yl(¹³C)methanol minimizes even the subtle van der Waals dispersion force differences that can arise in uniformly ¹³C-labeled or multiply-labeled isotopologues, providing the closest possible physicochemical match to the native analyte [2].

Co-elution Fidelity
Class-level
¹³C: co-elution with analyte d₅-FFA: measurable retention shift
Deuterium isotope effect alters chromatography
Supports matrix effect correction
Shift magnitude is compound- and method-specific
LC-MS method validation Matrix effect correction Stable isotope labeled internal standard Chromatographic fidelity

Chemical Stability of the ¹³C Label: No Hydrogen-Deuterium Exchange Liability vs. Deuterated Analogs Under Protic and Variable-pH Conditions

The α-hydroxymethyl group of furfuryl alcohol bears exchangeable hydroxyl and potentially exchangeable α-methylene protons. In deuterium-labeled furfuryl alcohol isotopologues (e.g., furfuryl alcohol-d₂ where deuterium is incorporated at the α-CH₂ position), these deuterium atoms are subject to hydrogen-deuterium back-exchange in protic solvents (water, methanol) and under acidic or basic conditions, progressively eroding isotopic enrichment over the course of sample preparation, storage, and analysis . The ¹³C nuclide in furan-2-yl(¹³C)methanol is covalently bound to adjacent atoms via C–C and C–O bonds that are not susceptible to isotopic exchange under any analytically relevant conditions, ensuring that the ≥99 atom % ¹³C isotopic purity remains invariant throughout the entire analytical workflow—from sample extraction through chromatographic separation to mass spectrometric detection [1]. This stability is particularly critical for large-batch studies where samples may be queued for extended periods before analysis, and for multi-laboratory trials requiring consistent internal standard performance across sites .

Label Stability
Class-level
¹³C: exchange-inert under all conditions ²H: H/D back-exchange in protic media
C–¹³C bond not susceptible to exchange
Supports long-term IS integrity
Deuterium loss accelerates at low/high pH
Isotopic exchange stability Internal standard integrity Method ruggedness Long-term storage stability

Position-Specific α-Carbon Labeling Enables Targeted Metabolic Fate Tracking of the Hydroxymethyl Moiety Distinct from Uniform or Ring-Only Labeling

Furan-2-yl(¹³C)methanol carries the ¹³C label exclusively at the α-hydroxymethyl carbon (δ 65.18 ppm in ¹³C NMR, CDCl₃), as verified by the SMILES string O[¹³CH₂]C1=CC=CO1 and InChI notation i4+1 [1]. This position-specific labeling enables the discrete tracking of the hydroxymethyl carbon atom through metabolic transformations—such as alcohol dehydrogenase-catalyzed oxidation to furfural, sulfotransferase-mediated conversion to 2-sulfoxymethylfuran (the proximate mutagenic species), or acid-catalyzed rearrangement to levulinic acid—without confounding signals from the furan ring carbons [2][3]. In contrast, uniformly ¹³C-labeled furfuryl alcohol (U-¹³C₅) labels all five carbon positions equivalently, precluding position-specific fate discrimination. Ring-only ¹³C labeling would leave the reactive hydroxymethyl carbon undetected. The α-position specificity is therefore structurally aligned with the known metabolic activation pathway of furfuryl alcohol, where the hydroxymethyl group undergoes sulfation to generate the DNA-reactive electrophile 2-sulfoxymethylfuran [2].

Position Specificity
Cross-study
α-CH₂OH exclusively labeled Uniform/ring labeling: no positional resolution
Resolved ¹³C NMR shift at δ 65.18 ppm
Targets hydroxymethyl metabolic fate tracking
Aligned with SULT bioactivation pathway
Metabolic pathway tracing Position-specific isotope labeling Reaction mechanism elucidation NMR metabolite tracking

Validated Quantification Accuracy: Isotope-Dilution LC-MS/MS Using Labeled Furfuryl Alcohol Internal Standard Achieves 80–120% Recovery with Inter-Day RSD Below 20% in Complex Food Matrices

A validated headspace GC-MS method for furfuryl alcohol quantification in snack foods—developed using stable isotopically labeled internal standard (FFA-d₅)—demonstrated that isotope-dilution approaches achieve acceptable linearity (r² > 0.995), a limit of quantification (LOQ) of ≤0.5 mg/kg across diverse food matrices, average fortification recoveries within 80–120%, and inter-day relative standard deviation (RSD) below 20% [1]. While this validation study employed a deuterated analog, the analytical principle is directly transferable to ¹³C-labeled furfuryl alcohol, with the additional advantage that the ¹³C isotopologue avoids the deuterium-associated retention time shift and H/D exchange concerns documented above, potentially enabling even tighter inter-day precision . Stable isotope dilution analysis (SIDA) has also been independently validated for furfuryl alcohol-derived analytes: a UPLC-MS/MS isotope-dilution method quantified hemoglobin adducts of furfuryl alcohol (FFA-Val-FTH) at levels as low as 12.5 pmol/g Hb in mouse blood, demonstrating the sensitivity achievable with labeled internal standard approaches [2]. These validated workflows establish the quantitative performance benchmark against which any alternative (non-isotope-dilution) quantification strategy must be measured.

Method Validation
Cross-study
LOQ ≤0.5 mg/kg, recovery 80–120%, inter-day RSD <20%
Supports quantification accuracy in complex matrices
GC-MS food matrix data; transferable to ¹³C-IS
Method validation Food contaminant analysis Isotope-dilution quantification Regulatory compliance

Optimal Procurement and Application Scenarios for Furan-2-yl(¹³C)methanol Based on Quantitative Differentiation Evidence


Isotope-Dilution LC-MS/MS Quantification of Furfuryl Alcohol in Food, Biological, and Environmental Matrices for Regulatory Compliance

Furan-2-yl(¹³C)methanol is the analytically optimal internal standard for stable isotope dilution assays (SIDA) targeting furfuryl alcohol, a heat-induced food contaminant and IARC-classified rodent carcinogen. Validated HS-GC-MS and UPLC-MS/MS workflows using isotopically labeled furfuryl alcohol as internal standard have demonstrated LOQs ≤ 0.5 mg/kg in snack foods, with fortification recoveries of 80–120% and inter-day RSD below 20% [1]. The hemoglobin adduct biomarker approach—quantifying FFA-Val-FTH adducts via isotope-dilution UPLC-MS/MS—has achieved detection sensitivity down to 12.5 pmol/g Hb in mouse models, supporting human biomonitoring applications [2]. The ¹³C isotopologue is preferred over deuterated alternatives for these regulated workflows because its co-elution behavior and exchange-inert label ensure consistent matrix correction and long-term internal standard integrity across multi-batch and multi-laboratory studies .

Mechanistic Tracing of Furfuryl Alcohol Metabolic Bioactivation via the Sulfotransferase Pathway in Preclinical Toxicology

The position-specific ¹³C label at the α-hydroxymethyl carbon directly tracks the metabolic fate of the key toxification site of furfuryl alcohol. SULT-catalyzed sulfation at this hydroxyl group generates 2-sulfoxymethylfuran, the DNA-reactive electrophile responsible for furfuryl alcohol's carcinogenicity in rodents [1]. Incubation of furan-2-yl(¹³C)methanol with SULT-expressing hepatocytes or recombinant enzyme systems, followed by ¹³C NMR or LC-MS analysis, enables quantification of the flux through the bioactivation pathway (to 2-sulfoxymethylfuran and downstream DNA/protein adducts) versus competing detoxification routes (alcohol dehydrogenase-mediated oxidation to furfural, or direct glucuronidation). The ~90-fold ¹³C enrichment at the α-position (≥99 atom % vs. 1.1% natural abundance) [2] provides the NMR sensitivity necessary to detect low-abundance metabolites without requiring millimolar substrate concentrations that would saturate enzymatic capacity.

Reaction Mechanism Elucidation in Acid-Catalyzed Biomass Conversion of Furfuryl Alcohol to Levulinic Acid and Polymer Precursors

The acid-catalyzed conversion of furfuryl alcohol to levulinic acid is a key reaction in biomass valorization, proceeding through complex intermediates including geminal diol species and dimer-like species whose formation pathways have been elucidated using isotopic labeling studies and NMR spectroscopy [1]. Furan-2-yl(¹³C)methanol, with its ¹³C label at the hydroxymethyl carbon, enables unambiguous tracking of this carbon atom through the rearrangement cascade—distinguishing whether the hydroxymethyl carbon is retained in the levulinic acid product or lost as formaldehyde. The resolved ¹³C NMR chemical shift of the α-CH₂OH group (δ 65.18 ppm in CDCl₃) [2] provides a clean spectroscopic window for monitoring substrate consumption and intermediate formation in real time, without interference from the furan ring carbon signals (δ 109–155 ppm).

Tracing Furfuryl Alcohol-Derived Aroma Formation Pathways in Coffee Roasting and Food Processing via Stable Isotope Dilution Analysis

Stable isotope dilution analysis (SIDA) has been established as the definitive method for tracing furfuryl alcohol-derived aroma compound formation in coffee. In-bean spiking experiments using isotopically labeled d₂-furfuryl alcohol demonstrated dose-dependent conversion to furfurylthiol (FFT), the key roast coffee odorant, with the deuterium label confirming the precursor-product relationship [1]. Furan-2-yl(¹³C)methanol can serve as an alternative or complementary tracer in such food chemistry studies, with the advantage that the ¹³C label—unlike deuterium—is completely stable to the high-temperature (200–250 °C) and high-humidity conditions of coffee roasting, eliminating concerns about isotope exchange during thermal processing. This procurement scenario is particularly relevant for food research laboratories requiring robust, thermally stable isotopic tracers for Maillard reaction and thermal degradation pathway elucidation.

Application
Selection Property
Validation Focus
Furfuryl alcohol quantification in research matrices
Co-eluting IS for matrix effect correction
Recovery consistency across food/biological matrices
Sulfotransferase-mediated bioactivation studies
α-position ¹³C tracks hydroxymethyl fate
Metabolite identification via NMR and LC-MS
Acid-catalyzed biomass conversion mechanism
¹³C tracer resolves carbon rearrangement
NMR monitoring of levulinic acid intermediates
Thermal aroma formation pathway elucidation
Thermally stable ¹³C label
Precursor-product confirmation under roasting conditions
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